Methyl 3,5-dichloro-4-iodobenzoate
Overview
Description
Methyl 3,5-dichloro-4-iodobenzoate is an organic compound with the molecular formula C8H5Cl2IO2. It is a derivative of benzoic acid, where the hydrogen atoms at positions 3 and 5 on the benzene ring are replaced by chlorine atoms, and the hydrogen atom at position 4 is replaced by an iodine atom. The compound is often used in organic synthesis and research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3,5-dichloro-4-iodobenzoate can be synthesized through a multi-step process. One common method involves the iodination of methyl 3,5-dichlorobenzoate. The process typically includes the following steps:
Nitration: Methyl 3,5-dichlorobenzoate is nitrated using a mixture of concentrated sulfuric acid and nitric acid to form methyl 3,5-dichloro-4-nitrobenzoate.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as tin and hydrochloric acid, resulting in methyl 3,5-dichloro-4-aminobenzoate.
Diazotization and Iodination: The amino group is converted to a diazonium salt using sodium nitrite and hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 3,5-dichloro-4-iodobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions such as the Suzuki-Miyaura coupling, where the iodine atom is replaced by a boronic acid derivative to form a new carbon-carbon bond.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide.
Suzuki-Miyaura Coupling: This reaction typically uses a palladium catalyst, a base such as potassium carbonate, and a boronic acid derivative in a solvent like tetrahydrofuran.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used. For example, using sodium methoxide can yield methyl 3,5-dichloro-4-methoxybenzoate.
Coupling Reactions: Products are typically biaryl compounds, such as methyl 3,5-dichloro-4-phenylbenzoate when phenylboronic acid is used.
Scientific Research Applications
Methyl 3,5-dichloro-4-iodobenzoate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of potential drug candidates.
Material Science: It is used in the preparation of advanced materials, including polymers and liquid crystals.
Mechanism of Action
The mechanism of action of methyl 3,5-dichloro-4-iodobenzoate depends on the specific chemical reactions it undergoes. In substitution reactions, the iodine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom to which the iodine was attached. In coupling reactions, the iodine atom participates in the formation of a new carbon-carbon bond through the catalytic cycle of the palladium catalyst .
Comparison with Similar Compounds
Similar Compounds
Methyl 3,5-dichlorobenzoate: Lacks the iodine atom at position 4.
Methyl 4-iodobenzoate: Lacks the chlorine atoms at positions 3 and 5.
Methyl 3,5-dichloro-4-bromobenzoate: Has a bromine atom instead of an iodine atom at position 4.
Uniqueness
Methyl 3,5-dichloro-4-iodobenzoate is unique due to the presence of both chlorine and iodine atoms on the benzene ring. This combination of halogens provides distinct reactivity patterns, making it a valuable intermediate in organic synthesis and research .
Properties
IUPAC Name |
methyl 3,5-dichloro-4-iodobenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2IO2/c1-13-8(12)4-2-5(9)7(11)6(10)3-4/h2-3H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQBCSMQUUVHGNV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1)Cl)I)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2IO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10625228 | |
Record name | Methyl 3,5-dichloro-4-iodobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10625228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.93 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
651058-99-0 | |
Record name | Methyl 3,5-dichloro-4-iodobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10625228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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